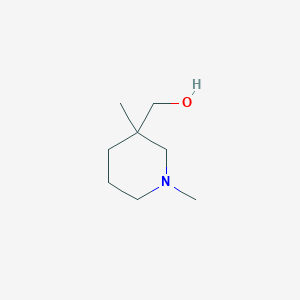

(1,3-Dimethylpiperidin-3-yl)methanol

Description

Properties

IUPAC Name |

(1,3-dimethylpiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(7-10)4-3-5-9(2)6-8/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPHTBOSXYCXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660753 | |

| Record name | (1,3-Dimethylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915925-11-0 | |

| Record name | (1,3-Dimethylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of N-Substituted Piperidine Precursors

Method Overview:

This approach involves synthesizing the piperidine ring via cyclization of suitable amino precursors, followed by selective methylation at the nitrogen and at the 3-position of the ring.

Preparation of N-alkylated precursors:

Starting from commercially available N-methylpiperidine derivatives, such as N-methylpiperidine or N-benzylpiperidine, which serve as the core scaffold.Ring closure via intramolecular cyclization:

Using suitable electrophiles or under basic conditions, cyclization is achieved to form the piperidine ring.Methylation at the 3-position:

Alkylation at the 3-position can be performed using methylating agents like methyl iodide or methyl bromide under basic conditions, leading to the 3,3-dimethyl substitution pattern.Hydroxymethylation:

Introduction of the hydroxymethyl group at the 3-position is achieved through formaldehyde addition under reductive conditions, often employing formaldehyde in the presence of reducing agents such as sodium borohydride.

Reductive Amination of Ketone Intermediates

Method Overview:

This route involves synthesizing a ketone precursor bearing the methyl groups, followed by reductive amination to form the piperidine ring with the desired substitution pattern.

Preparation of ketone precursor:

3-Methyl-4-oxo-piperidine derivatives are synthesized via oxidation or acylation of suitable amines.Reductive amination:

The ketone reacts with methylamine or formaldehyde derivatives in the presence of reducing agents like sodium cyanoborohydride or hydrogen gas with a catalyst, forming the methylated piperidine.Hydroxymethylation:

Similar to the previous method, formaldehyde is used to introduce the hydroxymethyl group at the 3-position.

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Ketone synthesis | Acyl chloride + amine | Reflux | 65-80% | |

| Reductive amination | Formaldehyde + NaBH3CN | Acidic buffer, room temp | 70-85% |

Hydroxymethylation of N-Methylpiperidine Derivatives

Method Overview:

This method directly introduces the hydroxymethyl group onto an N-methylpiperidine core, utilizing formaldehyde under controlled conditions.

Starting Material:

N-methylpiperidine or N-benzylpiperidine derivatives.Hydroxymethylation Reaction:

Formaldehyde solution (aqueous or paraformaldehyde) is added to the N-methylpiperidine in the presence of a catalyst or under basic conditions, facilitating electrophilic addition at the 3-position.Reaction Conditions:

Typically conducted at temperatures ranging from 35°C to 50°C for 12-24 hours, with pH control to optimize selectivity.Purification:

The product is isolated via distillation or chromatography, followed by recrystallization.

Data Summary:

| Parameter | Value | References |

|---|---|---|

| Reaction temperature | 35-50°C | , patent CN105237463A |

| Reaction time | 12-24 hours | |

| Yield | 65-80% |

Alternative Synthesis via Multi-step Functionalization

Method Overview:

An advanced route involves multi-step functionalization starting from simpler piperidine derivatives, involving N-alkylation, methylation, and hydroxymethylation steps.

- N-alkylation of piperidine with methylating agents.

- Selective methylation at the 3-position.

- Hydroxymethylation with formaldehyde derivatives.

Summary of Key Data

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethylpiperidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced further to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or esters.

Scientific Research Applications

Key Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes. | KMnO4, CrO3 |

| Reduction | Can be reduced to form various alcohol derivatives. | NaBH4, LiAlH4 |

| Substitution | Hydroxyl group can be substituted with other functional groups. | SOCl2, PBr3 |

Scientific Research Applications

The applications of (1,3-Dimethylpiperidin-3-yl)methanol span several domains:

Chemistry

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. It is utilized in various organic reactions due to its reactive hydroxyl group.

Biology

Research indicates that this compound interacts with biological molecules, suggesting potential neuroactive properties. Preliminary studies indicate it may act as an allosteric modulator at metabotropic glutamate receptor 5 (mGluR5), which is implicated in neurological disorders such as anxiety and depression.

Medicine

Ongoing research explores its therapeutic potential as a precursor for drug development targeting various diseases:

- Cancer Research : A patent indicates its application in treating tumors associated with KRAS mutations, particularly in head and neck cancers and melanoma .

- Neurodegenerative Disorders : Its neuroactive properties suggest potential applications in treating CNS disorders.

Industry

The compound is utilized in producing specialty chemicals and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Case Study 1: Neuroactivity

A study investigated the neuroactive properties of this compound through receptor binding assays. The results demonstrated significant binding affinity to mGluR5 receptors, supporting its potential use in treating mood disorders.

Case Study 2: Anticancer Activity

Research highlighted in a patent application focused on the compound's efficacy against KRAS-mutant tumors. In vitro studies showed that derivatives of this compound inhibited tumor growth in cell lines derived from gastric cancer .

Mechanism of Action

The mechanism of action of (1,3-Dimethylpiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (1,3-Dimethylpiperidin-3-yl)methanol, highlighting differences in substituents, molecular properties, and hazards:

Notes:

- Molecular Weight Calculation: For this compound, the molecular formula is inferred as C8H17NO (piperidine base: C5H11N + 2 Me groups + CH2OH).

- Ring Size: Pyrrolidine analogs (5-membered ring) exhibit faster ring puckering dynamics compared to piperidine (6-membered), influencing pharmacokinetics . Functional Groups: Amino-substituted derivatives (e.g., ) introduce polarity and hydrogen-bonding capacity but may elevate toxicity risks.

Biological Activity

(1,3-Dimethylpiperidin-3-yl)methanol is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, pharmacokinetics, and therapeutic implications.

Structural Characteristics

The molecular formula of this compound is . The compound features a piperidine ring with two methyl groups at the 1 and 3 positions and a hydroxymethyl group at the 3-position. This unique structure influences its biological properties and interactions with biological systems.

The mechanism of action for this compound involves its interaction with specific receptors in the central nervous system (CNS). The hydroxyl group is crucial for forming hydrogen bonds, enhancing the compound's binding affinity to various targets, including neurotransmitter receptors.

Key Interactions

- Glutamate Receptors : Studies indicate that this compound may act as an allosteric modulator at metabotropic glutamate receptor 5 (mGluR5), which is implicated in several neurological disorders such as anxiety and depression .

- Opioid Receptors : Similar piperidine derivatives have shown varying degrees of interaction with opioid receptors, suggesting potential applications in pain management .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

- Neuroactivity : The compound has been linked to neuroactive properties that may contribute to its potential therapeutic effects in treating CNS disorders.

- Antimicrobial Activity : Preliminary studies suggest that related compounds may have antimicrobial properties, although specific data on this compound is limited .

- Pharmacokinetics : The presence of the hydroxyl group enhances the solubility and bioavailability of the compound, which is critical for its therapeutic efficacy.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

Q & A

Basic Questions

Q. What are the common synthetic routes for (1,3-Dimethylpiperidin-3-yl)methanol, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis of piperidine-derived alcohols like this compound often involves nucleophilic addition or condensation reactions. For example, analogous compounds (e.g., (2,4-dimethyl-1H-pyrrol-3-yl)methanol) are synthesized via acid-catalyzed reactions between heterocyclic precursors and formaldehyde . Reaction optimization may include adjusting pH, temperature (e.g., reflux conditions), and stoichiometry. Purification typically employs recrystallization or chromatography. For piperidine derivatives, protecting group strategies (e.g., benzyl or acetyl groups) may prevent side reactions during alkylation steps .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and stereochemistry. For example, methine protons adjacent to hydroxyl groups resonate downfield (~3.5–4.5 ppm) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving conformational flexibility or hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids and molecular packing .

- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm) and C-O (1050–1250 cm) stretches .

Q. What safety protocols should researchers follow when handling this compound?

- Methodological Answer : While specific hazard data for this compound may be limited, structurally similar piperidinyl alcohols (e.g., (3-Amino-1-benzylpiperidin-3-yl)methanol) require precautions:

- Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319) .

- Work in a fume hood to minimize inhalation risks (H335) .

- Store in airtight containers under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can researchers address challenges in resolving conformational flexibility during X-ray crystallographic analysis of this compound?

- Methodological Answer : Conformational isomerism in piperidine rings complicates refinement. Strategies include:

- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion .

- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model twinning in low-symmetry crystals .

- Disorder Modeling : Split occupancy refinement for overlapping atoms, guided by density maps .

Q. What experimental designs are suitable for evaluating the biological activity of this compound in antimicrobial assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl groups) to assess impact on bioactivity .

- In Vitro Assays : Use microdilution (MIC/MBC) against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and solvent blanks .

- Cytotoxicity Screening : Pair antimicrobial tests with MTT assays on mammalian cells to gauge selectivity .

Q. How should researchers reconcile contradictory data in synthetic yields or spectroscopic assignments across studies?

- Methodological Answer :

- Systematic Reproducibility Checks : Replicate reactions under reported conditions (e.g., solvent, catalyst) to identify variables affecting yield .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian) to resolve assignment conflicts .

- Meta-Analysis : Aggregate data from multiple studies (e.g., crystallographic databases) to identify trends in bond lengths/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.